molecular formula C11H13NO6 B12551689 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- CAS No. 184774-88-7

2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)-

Cat. No.: B12551689
CAS No.: 184774-88-7
M. Wt: 255.22 g/mol
InChI Key: FKYUCBRUXCTAPW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- is a complex organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- typically involves multi-step organic reactions. One common method includes the acylation of a pyrrolidinedione precursor with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 3,4-dihydroxy-1-(2-propenyl)-: Similar structure but with hydroxyl groups instead of acetyloxy groups.

    2,5-Pyrrolidinedione, 3,4-bis(methoxy)-1-(2-propenyl)-: Similar structure but with methoxy groups instead of acetyloxy groups.

Uniqueness

The presence of acetyloxy groups in 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- may confer unique chemical reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

184774-88-7

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

[(3R,4R)-4-acetyloxy-2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl] acetate

InChI

InChI=1S/C11H13NO6/c1-4-5-12-10(15)8(17-6(2)13)9(11(12)16)18-7(3)14/h4,8-9H,1,5H2,2-3H3/t8-,9-/m1/s1

InChI Key

FKYUCBRUXCTAPW-RKDXNWHRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C(=O)N(C1=O)CC=C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(=O)N(C1=O)CC=C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.